
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with chlorine atoms and a chlorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- typically involves the reaction of 4,5-dichloro-2-nitroaniline with appropriate reagents. One common method involves the use of dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and methyl iodide are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain pathogens and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-nitroaniline: A precursor in the synthesis of the target compound.
Pyridazinone Derivatives: Other compounds in the pyridazinone family with similar structures but different substituents.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a chlorobenzoyl group makes it particularly interesting for further research and development in various scientific fields.
Propiedades
Número CAS |
450408-66-9 |
|---|---|
Fórmula molecular |
C11H5Cl3N2O2 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-chlorobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-7-3-1-6(2-4-7)10(17)16-11(18)9(14)8(13)5-15-16/h1-5H |
Clave InChI |
AFIJXPNJZPPTKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


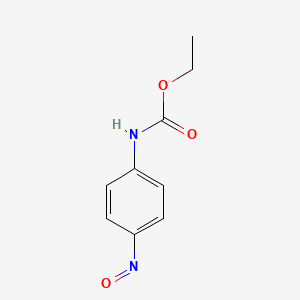
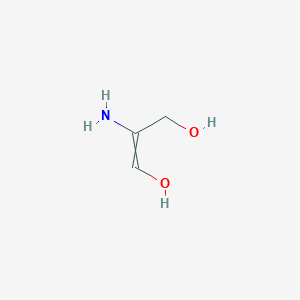
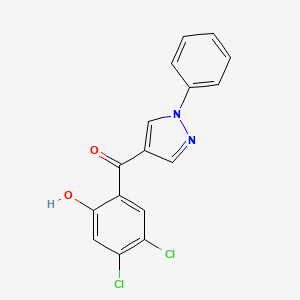
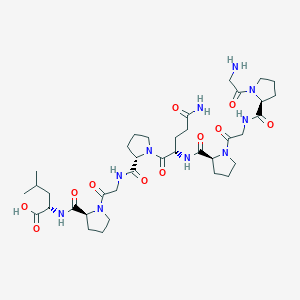
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
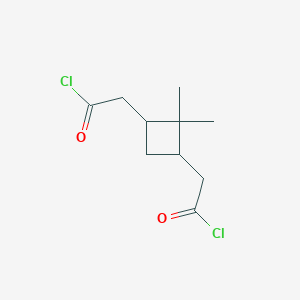
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
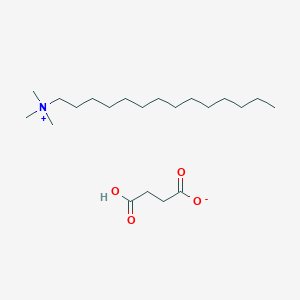
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

